6-[(E)-2-(4-fluorophenyl)ethenyl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(4-FLUOROSTYRYL)-3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that contains a triazole and thiadiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-FLUOROSTYRYL)-3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Formation of the Thiadiazole Ring: This involves the reaction of thiosemicarbazides with carbon disulfide or other sulfur-containing reagents.
Styryl Substitution:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as scalability. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring.
Reduction: Reduction reactions could target the triazole ring or the styryl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to fully saturated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in transition metal catalysis.
Organic Electronics: Its electronic properties might make it suitable for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Biology and Medicine
Antimicrobial Agents: Compounds with similar structures have shown antimicrobial activity.
Anti-inflammatory Agents: Potential use in the development of anti-inflammatory drugs.
Industry
Materials Science: Used in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. In catalysis, it could facilitate the formation of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-METHOXYSTYRYL)-3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
- 6-(4-CHLOROSTYRYL)-3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
Uniqueness
The presence of the 4-fluorostyryl group might impart unique electronic properties compared to its methoxy or chloro analogs, potentially leading to different reactivity and applications.
Properties
Molecular Formula |
C15H9FN4S2 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
6-[(E)-2-(4-fluorophenyl)ethenyl]-3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H9FN4S2/c16-11-6-3-10(4-7-11)5-8-13-19-20-14(12-2-1-9-21-12)17-18-15(20)22-13/h1-9H/b8-5+ |
InChI Key |
DBQAYRPTHZOALT-VMPITWQZSA-N |
Isomeric SMILES |
C1=CSC(=C1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=C(C=C4)F |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C3N2N=C(S3)C=CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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